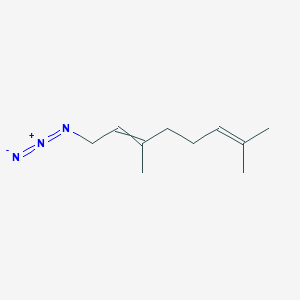![molecular formula C19H33NO3Sn B14405329 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol CAS No. 89683-88-5](/img/structure/B14405329.png)
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with an amino group and a tributylstannyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tributyltin moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophiles. The tributylstannyl group can undergo transmetalation reactions, facilitating the transfer of the organotin moiety to other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Lacks the tributylstannyl group but shares the phenol and amino functionalities.
Tributyltin chloride: Contains the tributylstannyl group but lacks the phenol and amino functionalities.
Uniqueness
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is unique due to the combination of its phenol, amino, and tributylstannyl groups.
Propriétés
Numéro CAS |
89683-88-5 |
|---|---|
Formule moléculaire |
C19H33NO3Sn |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
tributylstannyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.3C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-3-4-2;/h1-3,9H,8H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
VFXSIBUCQXYNMA-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)





![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)


![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
